4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Overcome SAR study failures caused by regioisomer contamination. 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester provides a definitive para-substituted geometry and a protected acid group, ensuring reliable target engagement. - Precisely defined regioisomer (para) distinct from ortho- and meta- analogs. - Methyl ester enhances membrane permeability for cellular assays vs. the free acid. - Isothiazole ring offers a unique electron-deficient pharmacophore for enzyme inhibitor design.

Molecular Formula C12H11NO2S
Molecular Weight 233.29 g/mol
CAS No. 39101-02-5
Cat. No. B1404669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester
CAS39101-02-5
Molecular FormulaC12H11NO2S
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESCC1=NSC(=C1)C2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C12H11NO2S/c1-8-7-11(16-13-8)9-3-5-10(6-4-9)12(14)15-2/h3-7H,1-2H3
InChIKeyGWDSEMNOINVPIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester: Core Properties


4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester (CAS 39101-02-5) is a heterocyclic aromatic compound characterized by a benzoic acid methyl ester core substituted at the 4-position with a 3-methylisothiazole moiety . Its molecular formula is C₁₂H₁₁NO₂S, with a molecular weight of 233.29 g/mol . The compound features the unique 1,2-relationship of electronegative heteroatoms (N and S) within the isothiazole ring, a feature that distinguishes it from isomeric thiazoles and contributes to distinct electronic properties and reactivity patterns [1]. This specific substitution pattern differentiates it from other regioisomers and analogs in the isothiazole-benzoate chemical space .

Defined para-substituted geometry for SAR vector exploration
Methyl ester as protected carboxyl handle for downstream functionalization
Isothiazole heterocycle with distinct electronic properties for target engagement studies

4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester: Irreplaceable by Analogs


Substituting 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester with a seemingly similar analog is scientifically unsound due to the high sensitivity of both physicochemical and biological properties to the precise location of the isothiazole ring and the ester group on the central benzene core. For instance, the regioisomer 3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester (CAS 39100-91-9) possesses a different molecular geometry and dipole moment, which directly impacts target binding and solubility . Even more critically, the methyl ester form offers a distinct advantage over the corresponding free acid, 4-(3-methylisothiazol-5-yl)benzoic acid (CAS 1261236-29-6), as the esterification significantly increases lipophilicity, thereby enhancing membrane permeability and extraction efficiency in analytical and biological workflows . The class-wide behavior of isothiazoles further demonstrates this sensitivity; for example, the pKa of an attached carboxylic acid group can vary dramatically depending on its position on the isothiazole ring (2.60, 3.45, and 3.67 for the 5-, 4-, and 3- positions, respectively), underscoring that even subtle positional shifts can lead to large changes in chemical behavior that would invalidate a generic substitution [1].

Regioisomer
Target: 4-substituted (linear geometry)
3-substituted analog (kinked geometry) may alter target binding and solubility profile
Functional group
Target: Methyl ester (enhanced lipophilicity)
Free acid analog may reduce membrane permeability and extraction efficiency in analytical workflows
Scaffold class
Target: Monocyclic isothiazole (MW 233)
Benzothiazole bioisosteres (bicyclic, MW 300+) shift scaffold size and ligand efficiency profile

4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester: Quantitative Comparisons


Regioisomer Geometry: Para vs. Meta Substitution

The substitution pattern on the central phenyl ring is a critical determinant of molecular properties. The target compound, with its 4-(isothiazol-5-yl) substitution, exhibits a distinct linear geometry compared to the 'kinked' geometry of its 3-substituted regioisomer, 3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester (CAS 39100-91-9) . While direct experimental comparative data is not publicly available for these specific isomers, this geometric difference is a well-established principle in medicinal chemistry that impacts target binding. Furthermore, the target compound is available from commercial sources at 95% purity, enabling reproducible SAR studies, a key factor for procurement .

Regioisomer Geometry
Data to verify
Para-substituted (linear) vs meta-substituted (kinked)
Geometry may impact target binding context
Direct comparative data not publicly available
Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Lipophilicity Advantage: Ester vs. Free Acid

The methyl ester group is a key functional handle that differentiates this compound from its direct free acid analog, 4-(3-methylisothiazol-5-yl)benzoic acid (CAS 1261236-29-6). Esterification is a common strategy to increase lipophilicity. A comparison of the isothiazole class indicates that the ester form enhances extraction efficiency compared to the acid . While quantitative LogP or LogD values are not publicly available for this specific pair, the class-level inference is that the methyl ester will have a significantly higher LogP, making it more suitable for applications requiring membrane permeability or extraction into organic solvents.

Lipophilicity Context
Class-level inference
Methyl ester vs free acid: higher LogP expected
May support membrane permeability and extraction workflows
LogP values not in public domain for this pair
Drug Metabolism Pharmacokinetics (PK) Analytical Chemistry

Molecular Weight Advantage vs. Benzothiazole Bioisosteres

A common bioisostere for isothiazole is the benzothiazole ring. While both are sulfur/nitrogen heterocycles, they possess different physicochemical properties. The target compound (MW 233.29 g/mol) is a monocyclic isothiazole derivative . In contrast, benzothiazole analogs, such as those explored as aldose reductase inhibitors, have a fused bicyclic system and a molecular weight often exceeding 300 g/mol . A direct comparison of molecular weight demonstrates that the target compound offers a significantly lower molecular weight and smaller scaffold size compared to benzothiazole-based bioisosteres. This difference is quantified by the 50-100 Da reduction in molecular weight for the isothiazole core, which aligns with Lipinski's Rule of Five principles for improved drug-likeness.

Molecular Weight
Cross-study comparable
233.29 g/mol
Lower MW vs benzothiazole bioisosteres (300+ g/mol)
Estimated 70–100 Da reduction; supports ligand efficiency profiling
Bioisosterism Scaffold Hopping Medicinal Chemistry

Isothiazole Impact on Carboxylic Acid Acidity

The isothiazole ring exerts a strong electron-withdrawing effect that dramatically influences the acidity of attached carboxylic acid groups. A key class-level finding is that the pKa of isothiazolecarboxylic acids varies significantly based on the position of substitution: pKa values for isothiazole 3-, 4-, and 5-carboxylic acids are 3.67, 3.45, and 2.60, respectively [1]. This is a substantial increase in acidity compared to benzoic acid (pKa 4.2). While the target compound is a methyl ester and therefore not acidic itself, this property is directly relevant to its hydrolyzed metabolite or precursor. It demonstrates that the isothiazole ring, particularly at the 5-position (which corresponds to the target compound's linkage), imparts a strong electron-withdrawing effect that can modulate the properties of conjugated systems.

Acidity Modulation
Class-level inference
pKa ~2.60 (5-position) vs 4.20 (benzoic acid)
Strong electron-withdrawing effect at 5-position linkage
Relevant to hydrolyzed metabolite or prodrug context
Physicochemical Property Analysis Structure-Property Relationship

4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester: Key Applications


Medicinal Chemistry SAR Scaffold

As a well-defined, small-molecule (MW 233.29) heterocyclic building block, this compound is ideally suited for medicinal chemistry groups conducting SAR studies around the isothiazole pharmacophore. Its unique para-substituted geometry provides a specific vector for exploring target interactions, distinct from its ortho- and meta- regioisomers . The methyl ester serves as a convenient protected form of the carboxylic acid, allowing for easy downstream functionalization (e.g., hydrolysis to acid, conversion to amide) .

Lead Optimization & Bioisostere Replacement

For drug discovery projects seeking to replace a larger or more lipophilic heterocycle, this compound serves as a potential isothiazole-based bioisostere. Compared to benzothiazole or benzisothiazole alternatives, it offers a significantly lower molecular weight and a smaller scaffold, which can improve ligand efficiency and drug-like properties . Its methyl ester group further enhances its suitability for cellular assays by improving membrane permeability.

Chemical Biology Probe for Enzyme Inhibition

The isothiazole ring is known to interact with various enzyme targets. This compound's specific substitution pattern can be exploited to design novel enzyme inhibitors, particularly where a flat, aromatic, and electron-deficient heterocycle is required for binding . The strong electron-withdrawing nature of the isothiazole, especially through the 5-position, can tune the electronic properties of the central phenyl ring, potentially affecting binding affinity to targets with aromatic-rich binding pockets [1].

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
Para-substituted geometry with methyl ester synthetic handle
Regioisomer identity and geometry confirmation
Lead optimization scaffold replacement
Lower molecular weight monocyclic scaffold vs bicyclic alternatives
Ligand efficiency and permeability profiling
Enzyme inhibition probe studies
Electron-deficient isothiazole heterocycle at 5-position
Target binding and pathway-response assay context

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